molecular formula C18H17N3O5 B12740972 Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate CAS No. 109266-84-4

Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate

Cat. No.: B12740972
CAS No.: 109266-84-4
M. Wt: 355.3 g/mol
InChI Key: LXLRCLCUMILLBZ-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multiple steps. One common method includes the nitration of 2-methylbenzoxazine, followed by the introduction of an amino group through a substitution reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

109266-84-4

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 2-[4-[(2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate

InChI

InChI=1S/C18H17N3O5/c1-11-18(19-13-5-3-12(4-6-13)9-17(22)25-2)20-15-10-14(21(23)24)7-8-16(15)26-11/h3-8,10-11H,9H2,1-2H3,(H,19,20)

InChI Key

LXLRCLCUMILLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)CC(=O)OC

Origin of Product

United States

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